![molecular formula C24H25N5O2S B2856877 2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922087-12-5](/img/structure/B2856877.png)
2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C24H25N5O2S and its molecular weight is 447.56. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Insecticidal Assessment
Research by Fadda et al. (2017) involved the synthesis of various heterocycles, including pyrrole, pyridine, coumarin, thiazole, and others, starting from a precursor related to the compound . They assessed these compounds for their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Synthesis of Pyrazolo[3,4-d]pyrimidine Analogues
Taylor and Patel (1992) synthesized several pyrazolo[3,4-d]pyrimidine analogues of the antitumor agent N-{4-[2-(2-amino-4(3H)-oxo-7H-pyrazolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid (LY231514). This highlights the potential use of such compounds in antitumor applications (Taylor & Patel, 1992).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) studied pyrazole-acetamide derivatives, forming coordination complexes with metal ions like Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, suggesting potential biomedical applications (Chkirate et al., 2019).
Cytotoxic Activity in Anticancer Research
Al-Sanea et al. (2020) synthesized derivatives of 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide, testing their anticancer activity on 60 cancer cell lines. This research emphasizes the compound's potential in developing new anticancer agents (Al-Sanea et al., 2020).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) explored the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics, synthesized under microwave irradiation. This suggests its utility in addressing agricultural and bacterial issues (Deohate & Palaspagar, 2020).
Antitumor Activity of Novel Derivatives
Albratty et al. (2017) synthesized new compounds incorporating pyrimidine, coumarin, pyrazole, and other moieties, and evaluated them for antitumor activity, showing promising results against various cell lines (Albratty et al., 2017).
Antimicrobial Activity of Pyrazolo[3,4-d]-pyrimidine Derivatives
Abunada et al. (2008) synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antimicrobial activity. Their findings highlight the compound's potential in developing new antimicrobial agents (Abunada et al., 2008).
Discovery of Clinical Candidate K-604
Shibuya et al. (2018) identified a compound structurally related to the one as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), leading to its designation as a clinical candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Mecanismo De Acción
The mechanism of action would depend on the specific biological target of this compound. As mentioned earlier, pyrazolo[3,4-d]pyrimidines are often used as kinase inhibitors . Kinase inhibitors work by blocking the action of a specific kinase, thereby preventing a particular cellular function or signaling pathway.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-18-7-5-6-10-20(18)14-28-17-26-23-21(24(28)31)13-27-29(23)12-11-25-22(30)16-32-15-19-8-3-2-4-9-19/h2-10,13,17H,11-12,14-16H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEWYBDXTYIECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856794.png)

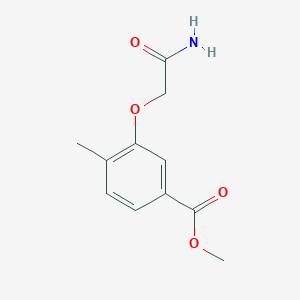
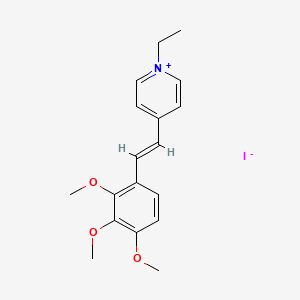
![5-[(2-Chlorophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2856801.png)
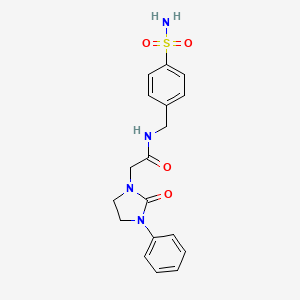
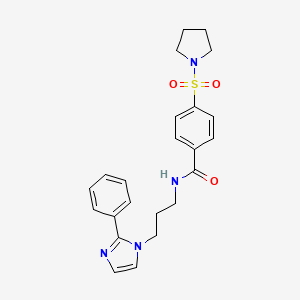

![Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2856808.png)

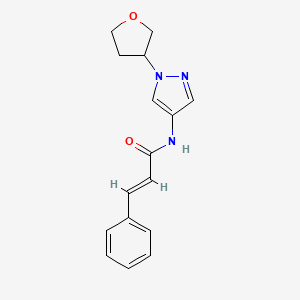
![2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2856813.png)

![N-(5-chloro-2-methoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2856816.png)